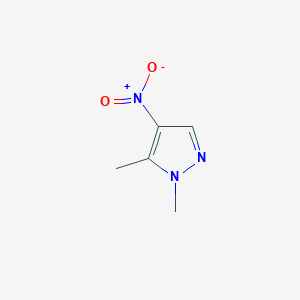

1,5-Dimethyl-4-nitro-1H-pyrazole

Descripción general

Descripción

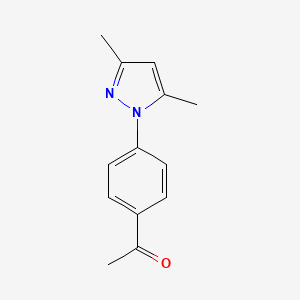

1,5-Dimethyl-4-nitro-1H-pyrazole is a compound with the molecular formula C5H7N3O2 . It is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Synthesis Analysis

The synthesis of pyrazole derivatives has been the subject of numerous methodologies, mostly due to their prevalence as scaffolds in the synthesis of bioactive compounds . Various synthetic methods have been reported for the synthesis of pyrazole compounds by a wide variety of catalysts .Molecular Structure Analysis

The molecular structure of 1,5-Dimethyl-4-nitro-1H-pyrazole is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms . The molecular weight of this compound is 141.13 g/mol .Chemical Reactions Analysis

Pyrazoles have been the recent target of numerous methodologies, mostly due to their prevalence as scaffolds in synthesis of bioactive compounds and reactions in different media . They are one of the most studied groups of compounds among the azole family .Physical And Chemical Properties Analysis

1,5-Dimethyl-4-nitro-1H-pyrazole has a molecular weight of 141.13 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . Its Topological Polar Surface Area is 63.6 Ų .Aplicaciones Científicas De Investigación

- 1,5-Dimethyl-4-nitro-1H-pyrazole exhibits potential as an energetic material. Researchers have investigated its use in propellants, explosives, and pyrotechnics due to its nitrogen-rich structure. These applications benefit from its favorable energy content and stability .

- Scientists utilize 1,5-Dimethyl-4-nitro-1H-pyrazole as a biochemical tool in proteomics studies. Its properties make it suitable for investigating protein interactions, post-translational modifications, and enzymatic processes. Researchers often purchase this compound from suppliers like Santa Cruz Biotechnology .

- Recent advances highlight the use of 1,5-Dimethyl-4-nitro-1H-pyrazole in sustainable synthesis methods. For instance, Amberlyst-70, a resinous and cost-effective heterogeneous catalyst, facilitates the synthesis of pyrazole derivatives. This protocol offers eco-friendly attributes and efficient reaction workup .

- Single-crystal X-ray analysis of related pyrazole compounds provides insights into their structural features. Investigating the conformational isomerism associated with pyrazole configurations informs the design of novel materials .

Energetic Materials

Proteomics Research

Heterogeneous Catalysis

Crystallography Studies

Mecanismo De Acción

Target of Action

1,5-Dimethyl-4-nitro-1H-pyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities . Therefore, the primary targets of 1,5-Dimethyl-4-nitro-1H-pyrazole could be the pathogens causing these diseases, namely Leishmania and Plasmodium species .

Mode of Action

Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, can simultaneously donate and accept hydrogen bonds . This property allows them to establish intermolecular interactions with other molecules, potentially influencing their biological activity .

Biochemical Pathways

Given the reported antileishmanial and antimalarial activities of pyrazole derivatives , it can be inferred that this compound may interfere with the life cycle of Leishmania and Plasmodium species, thereby inhibiting their growth and proliferation.

Pharmacokinetics

The molecular weight of 14113 suggests that it may have favorable ADME properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body.

Result of Action

The molecular and cellular effects of 1,5-Dimethyl-4-nitro-1H-pyrazole’s action are likely related to its antileishmanial and antimalarial activities . By targeting Leishmania and Plasmodium species, this compound may inhibit the growth and proliferation of these pathogens, thereby alleviating the symptoms of leishmaniasis and malaria.

Safety and Hazards

While specific safety and hazard information for 1,5-Dimethyl-4-nitro-1H-pyrazole was not found in the retrieved papers, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and ensuring adequate ventilation .

Direcciones Futuras

Pyrazole derivatives, including 1,5-Dimethyl-4-nitro-1H-pyrazole, continue to attract substantial interest from researchers due to their interesting pharmacological properties . Future research may focus on developing new synthetic methods and finding new and improved applications for these compounds .

Propiedades

IUPAC Name |

1,5-dimethyl-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-5(8(9)10)3-6-7(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTRTJLAGHYGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001301883 | |

| Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-4-nitro-1H-pyrazole | |

CAS RN |

3920-42-1 | |

| Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3920-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001301883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one](/img/structure/B3025194.png)

![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)

![5-[(Diethylamino)methyl]quinolin-8-ol](/img/structure/B3025213.png)